phenyl(1H-tetrazol-1-yl)acetic acid
Description
Overview of Tetrazole Heterocycles in Academic Research
Tetrazole and its derivatives are a cornerstone of contemporary academic and industrial research, demonstrating a remarkable versatility that extends across various scientific disciplines. researchgate.net These nitrogen-rich heterocycles are not only integral to the development of pharmaceuticals but also find applications in materials science, agriculture, and as high-energy materials. acs.orgtaylorandfrancis.com The high nitrogen content of the tetrazole ring contributes to its unique electronic properties and metabolic stability, making it an attractive component in the design of new chemical entities. bohrium.comresearchgate.net
In medicinal chemistry, the tetrazole moiety is a well-established pharmacophore. tandfonline.com Its derivatives have been investigated for a wide spectrum of biological activities, including as antihypertensive, antibacterial, antifungal, and anticancer agents. nih.govbohrium.comresearchgate.net The ability of the tetrazole ring to participate in various non-covalent interactions, such as hydrogen bonding, allows it to effectively bind to biological targets. nih.gov
The synthesis of tetrazole derivatives is a mature and continually developing area of organic chemistry. The most common and versatile method for preparing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). researchgate.net However, ongoing research focuses on developing more efficient, selective, and environmentally friendly synthetic routes, including the use of novel catalysts and multicomponent reactions. acs.orgresearchgate.netnumberanalytics.com
Bioisosterism with Carboxylic Acids: Theoretical and Applied Implications in Chemical Research
One of the most significant applications of the tetrazole ring in medicinal chemistry is its role as a bioisostere for the carboxylic acid functional group. bohrium.comtandfonline.com Bioisosterism refers to the principle of substituting one functional group with another that has similar physical and chemical properties, with the goal of enhancing the desired biological activity or improving the pharmacokinetic profile of a compound.
The 5-substituted 1H-tetrazole moiety is considered a non-classical bioisostere of the carboxylic acid group. This is because, while they differ significantly in their atomic composition and geometry, they share key physicochemical properties that are crucial for biological activity. researchgate.net Both the tetrazole and carboxylic acid groups are acidic, with comparable pKa values, meaning they exist predominantly in their anionic forms (tetrazolate and carboxylate) at physiological pH. nih.govnumberanalytics.com
This similarity in acidity and the ability to form hydrogen bonds allows the tetrazole group to mimic the interactions of a carboxylic acid with biological receptors. nih.gov However, the tetrazole ring offers several advantages over the carboxylic acid group. It is generally more metabolically stable, being less susceptible to enzymatic degradation in the body. researchgate.netresearchgate.net This can lead to improved bioavailability and a longer duration of action for drugs containing a tetrazole moiety. rsc.org Furthermore, the increased lipophilicity of the tetrazole ring compared to a carboxylic acid can enhance a molecule's ability to cross cell membranes. researchgate.net
Theoretical studies using quantum mechanical methods have provided a deeper understanding of the electronic similarities between the tetrazolate and carboxylate anions. researchgate.netnih.gov These studies have shown that despite their different atomic arrangements, the electrostatic potential maps of the two anions exhibit remarkable similarities, explaining their ability to engage in similar non-covalent interactions with protein targets. researchgate.net
Historical Context and Current Research Trajectories for Tetrazole-Containing Compounds
The first synthesis of a tetrazole derivative was reported in the late 19th century. nih.gov However, it was not until the mid-20th century that the chemistry and potential applications of tetrazoles began to be explored in earnest. nih.gov Early research focused on fundamental synthesis methods, primarily the reaction of nitriles with hydrazoic acid. numberanalytics.com
The discovery of the bioisosteric relationship between the tetrazole ring and the carboxylic acid group was a pivotal moment in the history of tetrazole chemistry, opening the door to their widespread use in medicinal chemistry. tandfonline.com This led to the development of a number of successful drugs that incorporate a tetrazole moiety, including the antihypertensive agent losartan. tandfonline.com
Current research in the field of tetrazole chemistry is multifaceted and dynamic. Key areas of investigation include:
Novel Synthetic Methodologies: While the azide-nitrile cycloaddition remains a workhorse, there is a continuous effort to develop greener, more efficient, and regioselective methods for tetrazole synthesis. This includes the exploration of new catalysts, microwave-assisted synthesis, and multicomponent reactions that allow for the rapid generation of diverse tetrazole libraries. researchgate.netnumberanalytics.com
Expansion of Biological Applications: Researchers are exploring the potential of tetrazole-containing compounds in a growing number of therapeutic areas beyond their traditional use as antihypertensives. These include oncology, infectious diseases, and neurodegenerative disorders. tandfonline.comresearchgate.net
Materials Science: The high nitrogen content and energetic properties of some tetrazole derivatives make them attractive for applications in materials science, such as in the development of new explosives and propellants. acs.org
Understanding Structure-Activity Relationships: Detailed studies are ongoing to better understand how the substitution pattern on the tetrazole ring influences its physicochemical properties and biological activity. This knowledge is crucial for the rational design of new and improved tetrazole-containing compounds. acs.org
The enduring interest in tetrazole chemistry underscores its importance in both fundamental and applied research. The unique properties of this heterocyclic system ensure that it will remain a valuable tool for scientists for years to come.
Chemical Compounds Mentioned
| Compound Name |
| Phenyl(1H-tetrazol-1-yl)acetic acid |
| Losartan |
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈N₄O₂ |
| Molecular Weight | 204.188 g/mol |
| CAS Number | Not Available |
This article provides a focused overview of this compound within the context of tetrazole chemistry, adhering strictly to the provided outline and excluding any information outside of its scope.
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-2-(tetrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)8(13-6-10-11-12-13)7-4-2-1-3-5-7/h1-6,8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVWFPKUWFVUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390215 | |
| Record name | phenyl(1H-tetrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876716-29-9 | |
| Record name | phenyl(1H-tetrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Phenyl 1h Tetrazol 1 Yl Acetic Acid and Analogues
Classical and Contemporary Approaches to Tetrazole Ring Formation
The construction of the tetrazole ring, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, is the cornerstone of synthesizing tetrazole derivatives. Various methods have been developed over the years, ranging from traditional cycloadditions to safer, more efficient modern techniques.
Huisgen-Type [3+2] Cycloaddition Reactions in Tetrazole Synthesis
The most fundamental and widely utilized method for synthesizing the tetrazole ring is the Huisgen [3+2] cycloaddition. This reaction involves the 1,3-dipolar cycloaddition of an azide (B81097) with a nitrile. rsc.org This versatile reaction forms the basis for many tetrazole syntheses, providing a direct route to the 5-substituted-1H-tetrazole core. rsc.orgnih.gov The reaction is highly efficient for a wide range of nitriles and azides, including organic azides and inorganic azide salts. rsc.org The general mechanism involves the concerted addition of the 1,3-dipolar azide to the carbon-nitrogen triple bond of the nitrile, leading to the formation of the stable aromatic tetrazole ring. nih.gov This method's robustness has made it a staple in heterocyclic chemistry for creating diverse tetrazole libraries. google.com
Utilization of Sodium Azide and Orthocarboxylic Acid Esters for Tetrazole Derivatives
A highly effective one-pot method for the synthesis of 1-substituted tetrazoles involves the reaction of a primary amine, an orthocarboxylic acid ester (such as triethyl orthoformate), and sodium azide. mdpi.comrsc.org This multicomponent reaction is a convenient and general approach for producing a wide array of 1-substituted tetrazoles. mdpi.comresearchgate.net The reaction is typically catalyzed by an acid and proceeds by first forming an intermediate from the amine and the orthoester, which then undergoes cyclization with the azide ion. mdpi.com Various catalysts, including ytterbium triflate and heterogeneous nanocatalysts, have been employed to improve reaction rates and yields. rsc.orgprepchem.com
| Amine Substrate | Orthoester | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chloroaniline | Triethyl orthoformate | ASBN catalyst, 120°C | High | researchgate.net |
| Various Anilines | Triethyl orthoformate | Fe3O4@...-Cu complex | 84-92 | prepchem.com |
| General Primary Amines | Triethyl orthoformate | Yb(OTf)3 | Good | rsc.org |
| Various Amines | Triethyl orthoformate | Natrolite zeolite, Solvent-free | High |
This table presents a selection of synthetic approaches for 1-substituted tetrazoles using the amine, orthoester, and sodium azide method, showcasing the versatility of substrates and conditions.
Role of Trimethylsilyl (B98337) Azide in 1H-Tetrazole-1-acetic Acid Synthesis
To circumvent the use of potentially explosive hydrazoic acid, safer azide sources have been developed. Trimethylsilyl azide (TMSA) has emerged as a crucial reagent in the synthesis of 1H-tetrazole-1-acetic acid and its esters. A patented process describes the reaction of a glycine (B1666218) ester salt (like glycine ethyl ester hydrochloride), an orthocarboxylic acid ester (like trimethyl orthoformate), and TMSA in the presence of acetic acid. This method is advantageous as it avoids the generation of free hydrazoic acid and proceeds with high efficiency, often achieving yields greater than 95%. The reaction cascade involves the formation of an iminium intermediate, followed by cyclization with the azide group delivered from TMSA. The non-explosive nature of TMSA and the high yields make this a preferred industrial and laboratory method.
Targeted Synthesis of Phenyl(1H-tetrazol-1-yl)acetic Acid and its Esters
The specific synthesis of this compound requires strategies that correctly position both the phenyl group at the C5 position and the acetic acid moiety at the N1 position of the tetrazole ring.
Derivatization Strategies from Phenyltetrazole Precursors
One logical and common pathway to this compound begins with a pre-formed phenyltetrazole precursor, typically 5-phenyl-1H-tetrazole. This precursor is readily synthesized via the cycloaddition of benzonitrile (B105546) and sodium azide. rsc.org The subsequent step involves the N-alkylation of the 5-phenyltetrazole ring. A significant challenge in this approach is controlling the regioselectivity of the alkylation. The tetrazole anion can be alkylated at either the N1 or N2 position, leading to a mixture of 1,5- and 2,5-disubstituted isomers. researchgate.net
The reaction of 5-phenyltetrazole with an alkylating agent such as ethyl bromoacetate (B1195939) in the presence of a base will yield a mixture of ethyl phenyl(1H-tetrazol-1-yl)acetate (the N1 isomer) and ethyl phenyl(2H-tetrazol-2-yl)acetate (the N2 isomer). These regioisomers must then be separated, often by chromatography. Following isolation of the desired N1-substituted ester, a final hydrolysis step is performed to yield the target carboxylic acid, this compound. The ratio of the N1 to N2 isomers is influenced by factors such as the solvent, counter-ion, and the specific alkylating agent used.
| Step | Reaction | Key Challenge | Reference |
|---|---|---|---|
| 1 | Synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide. | Standard cycloaddition reaction. | rsc.org |
| 2 | N-alkylation of 5-phenyl-1H-tetrazole with ethyl bromoacetate. | Formation of N1 and N2 regioisomers, requiring separation. | researchgate.net |
| 3 | Hydrolysis of the isolated ethyl phenyl(1H-tetrazol-1-yl)acetate. | Conversion of the ester to the final carboxylic acid. |
This table outlines the multi-step derivatization strategy starting from a phenyltetrazole precursor.
Approaches for Carboxylic Acid Functionalization in Tetrazole Systems
Introducing the carboxylic acid functionality into the target molecule can be achieved through two primary strategies: building the tetrazole ring onto a molecule that already possesses the acetic acid backbone, or by adding the functional group after the tetrazole ring has been formed.
The first approach is exemplified by the synthesis using glycine esters and trimethylsilyl azide, as detailed in section 2.1.3. In this method, the glycine ester serves as a building block that already contains the atoms required for the acetic acid side chain. The tetrazole ring is constructed around the amino group of the glycine derivative, directly installing the esterified acetic acid group at the N1 position. This is an efficient method for producing 1H-tetrazole-1-acetic acid and its analogues.
The second approach involves post-synthetic modification, as described in section 2.2.1. This strategy relies on the N-alkylation of a pre-formed tetrazole ring (e.g., 5-phenyltetrazole) with a haloacetate ester. researchgate.net This method is also versatile but requires careful control of regioselectivity and subsequent purification to isolate the desired N1-isomer before the final hydrolysis to the carboxylic acid. Both pathways ultimately rely on the hydrolysis of an intermediate ester to furnish the final this compound.
Advanced Synthetic Techniques and Catalysis in Tetrazole Chemistry
Modern synthetic chemistry has seen the advent of novel techniques and catalysts that offer improved yields, shorter reaction times, and more environmentally benign processes for the synthesis of tetrazole derivatives. These advancements are crucial for the efficient production of complex molecules like this compound.
Graphene Oxide Catalysis in 1H-Tetrazole Synthesis
Graphene oxide (GO) has emerged as a promising heterogeneous catalyst in organic synthesis due to its unique properties, including a high surface area and the presence of various oxygen-containing functional groups. researchgate.net In the context of tetrazole synthesis, GO-based catalysts, often incorporating metal nanoparticles, have demonstrated significant efficacy.
Researchers have developed a magnetically recoverable nanocatalyst, GO/Fe3O4@PAA-Cu-complex, for the one-pot, three-component synthesis of both 1- and 5-substituted tetrazoles. researchgate.net This heterogeneous catalyst facilitates the cycloaddition of organic azides and nitriles, a fundamental reaction in tetrazole formation. researchgate.net Another study reports the use of a copper-functionalized graphene oxide catalyst (Cu-Amd-RGO) for the synthesis of 5-substituted 1H-tetrazoles. researchgate.net This catalyst, featuring copper nanoparticles on amide-functionalized graphene oxide, exhibits excellent catalytic activity and can be recycled multiple times without a significant loss of performance. researchgate.net
The general mechanism for the catalyzed [3+2] cycloaddition to form 5-substituted tetrazoles involves the coordination of the nitrile's nitrogen atom to the metal center of the catalyst (e.g., Cu(II)), which activates the nitrile for the subsequent cycloaddition with an azide ion. researchgate.net While direct application to this compound is not explicitly detailed in the reviewed literature, the successful synthesis of other 1-substituted tetrazoles using GO-based catalysts suggests the potential applicability of this methodology. researchgate.net
Microwave-Assisted Synthesis of Tetrazole Derivatives
Microwave-assisted organic synthesis has gained prominence as a powerful tool for accelerating chemical reactions. aip.orgmdpi.com This technique has been successfully applied to the synthesis of various tetrazole derivatives, offering advantages such as significantly reduced reaction times, improved yields, and often solvent-free conditions. aip.orgrsc.org
The microwave-assisted synthesis of 5-substituted 1H-tetrazoles from various nitriles and sodium azide has been demonstrated to proceed in high yields within minutes. rsc.org The use of a heterogeneous copper-based catalyst in conjunction with microwave heating has been shown to be effective, with the catalyst being easily recoverable and reusable. rsc.org Another approach involves the microwave-assisted alkylation of lithium tetrazolate with alkyl bromides in an aqueous ethanol (B145695) solution, leading to the selective formation of N1-substituted tetrazoles in good yields within a 45-minute reaction time. nih.gov
For the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles, a general method involves the reaction of amines, triethyl orthoformate, and sodium azide. organic-chemistry.org This reaction can be catalyzed by various Lewis acids and has been adapted for microwave conditions, leading to high yields in short reaction times. organic-chemistry.org While a specific microwave-assisted synthesis for this compound is not documented, the established protocols for analogous 1-substituted tetrazoles provide a strong foundation for developing such a method.
Post-Synthesis Purification and Isolation Protocols for this compound
The purification and isolation of the final product are critical steps in any synthetic procedure to ensure high purity. For tetrazole acetic acid derivatives, a combination of techniques including distillation, acidification, extraction, and recrystallization is often employed.
A detailed post-processing method for the synthesis of 1H-tetrazole-1-acetic acid, a close analog of the target compound, has been described. google.com This process, which avoids the use of organic extraction reagents, involves the following key steps:
Distillation: The initial reaction mixture is distilled under ordinary pressure to recover the solvent (e.g., acetic acid) and any volatile by-products (e.g., ethanol). google.com
Acidification and Salt Removal: The residue is cooled, and concentrated hydrochloric acid is added. This step serves to acidify the mixture, leading to the precipitation of the tetrazole acetic acid, and to precipitate out inorganic salts like sodium chloride. google.com
Filtration and Decolorization: The precipitated salt is removed by filtration. The filtrate can then be treated with activated carbon to remove colored impurities. google.com
Concentration and Crystallization: The filtrate is then concentrated, often under reduced pressure, to recover the hydrochloric acid. Upon cooling, the purified 1H-tetrazole-1-acetic acid crystallizes from the aqueous solution. google.com
Recrystallization: For further purification, recrystallization from a suitable solvent, such as ethanol or water, can be performed. researchgate.netprepchem.com In some cases, an acid-base extraction can be utilized to purify 5-substituted 1H-tetrazoles, where the acidic tetrazole is extracted into a basic aqueous solution, washed with an organic solvent to remove impurities, and then re-precipitated by acidification. acs.org
Column chromatography on silica (B1680970) gel is another common purification technique for tetrazole derivatives, often using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. nih.gov
Spectroscopic Characterization and Structural Elucidation of Phenyl 1h Tetrazol 1 Yl Acetic Acid
Vibrational Spectroscopy for Molecular Structure Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and probing the skeletal framework of the molecule by measuring the vibrational energies of its bonds.
FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within phenyl(1H-tetrazol-1-yl)acetic acid. The spectrum is characterized by a series of absorption bands corresponding to specific bond vibrations.
Carboxylic Acid Group: The carboxylic acid moiety gives rise to two prominent features. A very broad absorption band, typically observed in the range of 3300–2500 cm⁻¹, is characteristic of the O-H stretching vibration, with its breadth resulting from intermolecular hydrogen bonding. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch is expected around 1725–1700 cm⁻¹.
Aromatic and Aliphatic C-H Bonds: Aromatic C-H stretching vibrations from the phenyl group typically appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretch of the methine group (the CH connecting the phenyl and tetrazole rings) is expected as a weaker band around 2900-3000 cm⁻¹.
Phenyl Group: The carbon-carbon double bond stretching vibrations (C=C) within the benzene (B151609) ring produce characteristic absorptions in the 1600–1450 cm⁻¹ region.
Tetrazole Ring: The tetrazole ring has a unique vibrational signature. Characteristic vibrations for the tetrazole heterocycle, including C=N and N=N stretching, are typically found in the 1500 cm⁻¹ to 900 cm⁻¹ region. pnrjournal.comresearchgate.net Studies on related 1-phenyl-tetrazole compounds confirm vibrations associated with the ring system in this fingerprint area. core.ac.ukacs.org The disappearance of the nitrile (C≡N) band and the appearance of an N-H stretching band is evidence for the formation of the tetrazole ring from a nitrile precursor. researchgate.net
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |
| C-H Stretch | Aromatic (Phenyl) | 3100 - 3000 | Medium to Weak |
| C-H Stretch | Aliphatic (Methine) | 3000 - 2900 | Weak |
| C=O Stretch | Carboxylic Acid | 1725 - 1700 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |
| C=N, N=N Stretches | Tetrazole Ring | 1500 - 1200 | Medium |
Raman spectroscopy provides complementary vibrational data to FT-IR. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the phenyl and tetrazole rings.
Aromatic Ring: The symmetric "ring breathing" vibration of the phenyl group gives a characteristically strong and sharp band near 1000 cm⁻¹. Other C=C stretching vibrations also produce strong signals in the 1600-1580 cm⁻¹ region.
Tetrazole Ring: Symmetric stretching modes of the tetrazole ring are also expected to be Raman active, contributing to the spectrum in the fingerprint region. pnrjournal.com
C-S Bonds (in related molecules): While not present in the title compound, studies on analogous structures show that C-S stretching vibrations are often difficult to assign in FT-IR but can sometimes be more clearly observed in Raman spectra. pnrjournal.com
Table 2: Expected Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic (Phenyl) | 3080 - 3050 | Strong |
| C=C Stretch | Aromatic Ring | 1610 - 1580 | Strong |
| Ring Breathing | Phenyl Ring | ~1000 | Strong, Sharp |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment, number, and connectivity of the hydrogen and carbon atoms in the molecule. rsc.org
¹H NMR Spectrum:
Carboxylic Acid Proton (-COOH): A highly deshielded proton, appearing as a broad singlet far downfield, typically above 10 ppm. Its broadness is due to chemical exchange.
Aromatic Protons (C₆H₅-): The five protons on the phenyl ring would likely appear as a complex multiplet in the range of 7.3–7.6 ppm, a typical region for phenyl groups attached to electron-withdrawing systems. rsc.org
Methine Proton (-CH-): The single proton on the chiral carbon, flanked by the phenyl and tetrazol-1-yl groups, would appear as a singlet. Its chemical shift is expected to be significantly downfield, likely in the 6.0-6.5 ppm range, due to the deshielding effects of both adjacent groups.
¹³C NMR Spectrum:
Carbonyl Carbon (-COOH): This carbon is highly deshielded and appears as a weak signal in the 168–175 ppm range. rsc.org
Tetrazole Carbon (C5): The single carbon atom within the tetrazole ring is expected to resonate around 140-150 ppm. researchgate.net
Aromatic Carbons (C₆H₅-): The six carbons of the phenyl ring would produce signals between 125–140 ppm. The carbon directly attached to the methine group (ipso-carbon) would have a distinct chemical shift from the ortho, meta, and para carbons. rsc.org
Methine Carbon (-CH-): The carbon atom of the methine group is anticipated to have a chemical shift in the range of 50–60 ppm.
Table 3: Predicted ¹H NMR Data for this compound
| Proton Type | Integration | Multiplicity | Approximate Chemical Shift (δ, ppm) |
|---|---|---|---|
| -COOH | 1H | Broad Singlet | > 10.0 |
| Phenyl H | 5H | Multiplet | 7.3 - 7.6 |
Table 4: Predicted ¹³C NMR Data for this compound
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-C OOH) | 168 - 175 |
| Tetrazole (C 5) | 140 - 150 |
| Phenyl (ipso-C ) | 135 - 140 |
| Phenyl (C H) | 125 - 130 |
Two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to definitively correlate protons with their directly attached carbons. rsc.org An HSQC experiment would provide unambiguous assignments for the C-H pairs in this compound. hmdb.ca
A cross-peak would be observed connecting the ¹H signal of the methine proton (at ~6.0-6.5 ppm) to the ¹³C signal of the methine carbon (at ~50-60 ppm).
Multiple cross-peaks would appear in the aromatic region, correlating each aromatic proton signal with its corresponding carbon signal.
Quaternary carbons (like the carbonyl, the tetrazole carbon, and the ipso-phenyl carbon) would be absent from the HSQC spectrum, which helps in their identification.
Table 5: Expected HSQC Correlations for this compound
| Proton Signal (¹H δ, ppm) | Correlated Carbon Signal (¹³C δ, ppm) | Assignment |
|---|---|---|
| 7.3 - 7.6 (multiplet) | 125 - 130 | Phenyl C-H |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information on the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns under ionization. The molecular weight of this compound (C₉H₈N₄O₂) is 204.18 g/mol .
In an Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) experiment, the molecule would first be observed as the molecular ion [M]⁺ or a pseudomolecular ion like [M+H]⁺ (m/z 205) or [M-H]⁻ (m/z 203). researchgate.net The subsequent fragmentation is highly characteristic.
Loss of Nitrogen: A hallmark fragmentation pathway for many tetrazoles is the extrusion of a molecule of nitrogen (N₂, 28 Da). For 1,5-disubstituted tetrazoles, this can lead to the formation of a nitrene intermediate. researchgate.net This would result in a significant fragment at m/z 176.
Formation of Phenyl Azide (B81097): Studies on 1-aryl-tetrazoles show a common cleavage that results in the formation of a phenyl azide cation radical (C₆H₅N₃, m/z 119). mdpi.com
Carboxylic Acid Fragmentation: The acetic acid side chain can fragment in several ways, including the loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da).
Phenyl Cation Fragments: Cleavage of the bond between the methine carbon and the phenyl ring can lead to the formation of the phenyl cation (C₆H₅⁺, m/z 77) or, after rearrangement, the more stable tropylium (B1234903) ion (C₇H₇⁺, m/z 91).
Table 6: Predicted Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion | Formula |
|---|---|---|
| 204 | [M]⁺ | [C₉H₈N₄O₂]⁺ |
| 176 | [M - N₂]⁺ | [C₉H₈N₂O₂]⁺ |
| 159 | [M - COOH]⁺ | [C₈H₇N₄]⁺ |
| 119 | Phenyl azide cation | [C₆H₅N₃]⁺ |
| 91 | Tropylium ion | [C₇H₇]⁺ |
Based on a comprehensive search of available scientific literature and chemical databases, it is not possible to provide the requested article on "this compound" (CAS 876716-29-9). The specific experimental data required to populate the outlined sections—namely single crystal X-ray analysis, powder X-ray diffraction (PXRD), and elemental analysis (CHNS)—are not found in the public domain for this exact compound.
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Therefore, the generation of a scientifically accurate and authoritative article adhering to the provided outline is not feasible due to the absence of the necessary foundational research data for this specific chemical entity.
Computational and Theoretical Investigations of Phenyl 1h Tetrazol 1 Yl Acetic Acid Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of tetrazole-based systems. It offers a balance between computational cost and accuracy, making it suitable for studying relatively complex molecules.
Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For phenyl(1H-tetrazol-1-yl)acetic acid and related structures, DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are employed to predict structural parameters. researchgate.netnih.govresearchgate.net
In a related compound, 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid, X-ray diffraction revealed a dihedral angle of 63.24° between the planes of the tetrazole and phenyl rings. nih.gov Theoretical calculations on similar push-pull tetrazoles also show a twist between the phenyl and tetrazole units. nih.gov The orientation of the acetic acid group relative to the tetrazole ring is another critical conformational feature. For (tetrazol-5-yl)acetic acid, the carboxylic acid group is nearly co-planar with the tetrazole ring, a conformation favored by an intramolecular hydrogen bond. unlp.edu.ar However, in the methyl ester derivative of (5-phenyl-tetrazol-2-yl)-acetic acid, the acetate (B1210297) group is oriented perpendicular to the plane of the coplanar tetrazole and phenyl rings. unlp.edu.ar
Table 1: Representative Optimized Geometric Parameters for Phenyl-Tetrazole Systems from DFT Calculations (Note: Data is compiled from studies on closely related structures and serves as a representative example.)
| Parameter | Bond | Typical Length (Å) researchgate.net | Parameter | Angle | Typical Angle (°) researchgate.net |
| Bond Length | C-N (tetrazole) | 1.32 - 1.37 | Bond Angle | C-N-N (tetrazole) | 105 - 110 |
| Bond Length | N-N (tetrazole) | 1.30 - 1.35 | Bond Angle | N-N-N (tetrazole) | 108 - 111 |
| Bond Length | Phenyl C-C | 1.39 - 1.41 | Bond Angle | Phenyl C-C-C | 119 - 121 |
| Bond Length | C(phenyl)-N(tetrazole) | ~1.43 | Dihedral Angle | Phenyl-Tetrazole | 18° - 64° nih.govnih.gov |
| Bond Length | C(tetrazole)-C(acetic) | ~1.46 | |||
| Bond Length | C=O (acid) | ~1.21 | |||
| Bond Length | C-O (acid) | ~1.34 |
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The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov
In push-pull tetrazole systems, where an electron-donating group is paired with an electron-accepting group, the nature of the FMOs is distinct. For systems containing a p-nitrophenyl group as an acceptor, the LUMO is typically concentrated on this acceptor unit, with some contribution from the tetrazole ring. nih.gov The HOMO, conversely, is often localized on the electron-donating part of the molecule. nih.gov These characteristics indicate that electronic transitions from the HOMO to the LUMO involve an intramolecular charge transfer (ICT). nih.gov
The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO's energy is related to the electron affinity (the ability to accept an electron). ajchem-a.com DFT calculations provide quantitative values for these energies, allowing for the prediction of a molecule's behavior in redox reactions and its potential as an electronic material.
Table 2: Representative Frontier Molecular Orbital (FMO) Data for Substituted Tetrazoles (Note: Values are illustrative and depend on the specific molecule and computational method.)
| Molecule System | HOMO Energy (eV) ajchem-a.com | LUMO Energy (eV) ajchem-a.com | Energy Gap (eV) ajchem-a.com | Implication |
| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.57 | -2.09 | 4.48 | Good kinetic stability |
| Generic Push-Pull Tetrazole nih.gov | Varies with donor | Localized on acceptor | Varies | Potential for Intramolecular Charge Transfer |
| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide nih.gov | - | - | Small | Chemically reactive |
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Tautomerism and Conformational Landscape Analysis of Tetrazole Derivatives
Tetrazoles bearing a hydrogen atom on a ring nitrogen can exist as different tautomers, which are isomers that differ in the position of a proton and a double bond. This tautomerism is a critical aspect of their chemistry, influencing their physical properties and biological activity.
For monosubstituted tetrazoles, the two most common and stable tautomers are the 1H- and 2H-forms. researchgate.net Theoretical calculations have largely confirmed that a third possible tautomer, the 5H-form, is significantly higher in energy and thus unstable. researchgate.net
The relative stability of the 1H- and 2H-tautomers is highly sensitive to the nature of the substituent on the tetrazole ring and the surrounding environment (e.g., solvent polarity). unlp.edu.ar For instance, theoretical studies on (tetrazol-5-yl)-acetic acid (TAA) have shown that while the 1H-tautomer is the exclusive form in the crystalline state, both 1H- and 2H-tautomers are present in comparable amounts in the gas phase. nih.gov In contrast, studies on 5-amino-tetrazole have predicted the 2H-tautomer to be the most energetically favorable form in the gas phase. nih.gov Furthermore, experimental and theoretical analysis of (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester found that it crystallizes as the 2-tautomeric form. unlp.edu.ar These findings highlight the subtle balance of electronic and steric effects that govern tautomeric preference.
The conversion between tautomers is not instantaneous; it must overcome an energy barrier. Computational studies can map the potential energy surface (PES) for this interconversion and calculate the activation energy required for the proton transfer.
For 5-amino-tetrazole, the calculated activation barrier for the direct hydrogen shift from the 1H- to the 2H-tautomer (1H-5-amino-tetrazole → 2H-5-amino-tetrazole) is 45.66 kcal/mol. nih.gov Studies on other tetrazole systems, like tetrazole 5-thion, have also reported significant energy barriers for proton transfer, with a calculated barrier of 55.94 kcal/mol at the MP2 level for one of the tautomeric transitions. researchgate.net These high barriers suggest that, under normal conditions, the interconversion might be slow, allowing for the isolation of individual tautomers. The presence of substituents can also influence these barriers; for example, in azido (B1232118) triazoles, the ease of 1H/2H tautomerization is affected by whether the substituent is electron-donating or electron-withdrawing. rsc.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and delocalization effects within a molecule. researchgate.net It provides a detailed picture of the bonding and electronic structure beyond the simple Lewis model.
In phenyl-tetrazole systems, NBO analysis reveals significant intramolecular interactions that contribute to their stability and electronic properties. unlp.edu.ar For example, in (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, NBO calculations showed strong resonance interactions involving the lone pair electrons on the nitrogen atoms of the tetrazole ring. unlp.edu.ar Specifically, delocalizing interactions occur from the lone pair orbital of the N2 atom to the adjacent antibonding orbitals (π*) of the N3=N4 and N1=C5 bonds. unlp.edu.ar These hyperconjugative interactions stabilize the molecule by delocalizing electron density across the heterocyclic ring.
NBO analysis also provides information on the natural atomic charges, identifying the most electron-rich and electron-poor sites in the molecule. This is crucial for understanding intermolecular interactions, such as hydrogen bonding and reactivity towards electrophiles and nucleophiles.
Table 3: Key Intramolecular Interactions in Tetrazole Derivatives from NBO Analysis (Based on findings for (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester unlp.edu.ar)
| Donor NBO (Lone Pair) | Acceptor NBO (Antibonding) | Type of Interaction | Consequence |
| lp(N2) | π(N3=N4) | Hyperconjugation | Resonance stabilization of the tetrazole ring |
| lp(N2) | π(N1=C5) | Hyperconjugation | Resonance stabilization of the tetrazole ring |
| lp(N) | σ(C-H) | n → σ | Weak stabilizing interaction |
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Simulation of Spectroscopic Properties (e.g., Theoretical Harmonic Vibrational Frequencies)
Computational chemistry offers powerful tools for the simulation of spectroscopic properties, providing a deeper understanding of the vibrational behavior of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for these simulations, with the B3LYP functional being a popular choice for its balance of accuracy and computational efficiency. researchgate.netresearchgate.netnih.gov The theoretical calculation of harmonic vibrational frequencies can predict the infrared (IR) and Raman spectra of the molecule, aiding in the interpretation of experimental spectroscopic data.
In a typical computational study, the geometry of the this compound molecule is first optimized to find its most stable conformation. Following optimization, a frequency analysis is performed at the same level of theory. This analysis yields a set of vibrational modes, each with a corresponding frequency and intensity. These calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other limitations of the theoretical model. researchgate.net
The vibrational modes of this compound can be assigned to specific molecular motions, such as the stretching and bending of bonds within the phenyl ring, the tetrazole ring, and the acetic acid moiety. For instance, characteristic C-H stretching vibrations of the phenyl ring are expected in the 3100-3000 cm⁻¹ region. researchgate.net The vibrations of the tetrazole ring, involving C-N and N-N stretching and ring deformation modes, provide a unique fingerprint for this heterocyclic system. The carboxylic acid group also exhibits distinct vibrational signatures, such as the C=O and O-H stretching modes.
A combined experimental and theoretical study on the closely related (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester demonstrated the utility of this approach. nih.gov The researchers were able to assign the observed vibrational bands by correlating them with the calculated harmonic frequencies, providing a detailed picture of the molecule's vibrational dynamics. nih.gov Similar studies on other tetrazole derivatives have also shown excellent agreement between calculated and experimental spectra, highlighting the reliability of DFT methods in predicting vibrational properties. researchgate.net
Below is an illustrative data table of selected theoretical harmonic vibrational frequencies that would be expected for a molecule like this compound, based on computational studies of similar compounds.
Table 1: Illustrative Theoretical Harmonic Vibrational Frequencies for this compound Systems
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~3500 | O-H stretch (carboxylic acid) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2900 | C-H stretch (aliphatic) |
| ~1750 | C=O stretch (carboxylic acid) |
| ~1600-1450 | C=C stretch (aromatic ring) |
| ~1450-1300 | C-N/N=N stretch (tetrazole ring) |
| ~1250 | C-O stretch (carboxylic acid) |
| ~900-700 | C-H out-of-plane bend (aromatic) |
Note: This table is for illustrative purposes and the exact frequencies would be determined by specific DFT calculations for this compound.
Solvent Effects in Theoretical Modeling (e.g., Polarizable Continuum Model)
The chemical behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical modeling of solvent effects is therefore crucial for accurately predicting the behavior of this compound in solution. The Polarizable Continuum Model (PCM) is a widely used and effective method for incorporating solvent effects in computational studies. uc.ptuc.pt
In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules explicitly. The solute molecule is placed within a cavity in this dielectric continuum. The charge distribution of the solute molecule polarizes the surrounding solvent continuum, which in turn creates a reaction field that interacts with the solute. This mutual polarization is calculated self-consistently, allowing for the determination of the solute's properties in the presence of the solvent.
The application of PCM can be critical in understanding various aspects of this compound's chemistry. For example, the relative stability of different conformers of the molecule can change in solvents of varying polarity. A conformation that is more stable in the gas phase might be less stable in a polar solvent if another conformer has a larger dipole moment and can be better stabilized by the solvent.
Furthermore, solvent effects can influence spectroscopic properties. For instance, the frequencies of vibrational modes, particularly those involving polar functional groups like the carboxylic acid, can shift in the presence of a solvent. PCM calculations can predict these shifts, providing a more accurate comparison with experimental spectra recorded in solution.
A theoretical study on the photochemistry of 1-phenyl-4-allyl-tetrazol-5-one utilized the PCM to simulate the effects of methanol (B129727) as a solvent. uc.ptuc.pt This approach allowed the researchers to investigate how the solvent influences the reaction pathways and the stability of intermediates. uc.ptuc.pt Similarly, for this compound, PCM could be employed to study its acidity (pKa), conformational equilibrium, and reactivity in different solvents. The choice of solvent in the model, such as water, ethanol (B145695), or dimethyl sulfoxide, would be tailored to the specific experimental conditions being investigated.
The use of implicit solvent models like PCM provides a computationally efficient way to capture the bulk effects of the solvent, offering valuable insights that would be computationally prohibitive to obtain with explicit solvent models, which require the inclusion of a large number of individual solvent molecules.
Chemical Reactivity and Derivatization Studies of Phenyl 1h Tetrazol 1 Yl Acetic Acid
Reactions Involving the Tetrazole Ring System
The tetrazole ring is a key feature of phenyl(1H-tetrazol-1-yl)acetic acid, and its reactivity has been the subject of numerous studies.
The nitrogen atoms of the tetrazole ring are nucleophilic and can be functionalized through various reactions, most notably alkylation. organic-chemistry.org The alkylation of 5-substituted 1H-tetrazoles can lead to the formation of 2,5-disubstituted tetrazoles, which are valuable in medicinal chemistry. organic-chemistry.org A method for the alkylation of monosubstituted tetrazoles involves the diazotization of aliphatic amines, which preferentially forms 2,5-disubstituted products. organic-chemistry.org This approach has been shown to be effective for a range of aryl, heteroaryl, and alkyl-substituted tetrazoles. organic-chemistry.org
Another strategy for functionalizing the tetrazole ring is through the use of protecting groups. For instance, the 1N-(6-Methylpyridyl-2-methyl) group has been used as an electrochemically cleavable protecting group for tetrazoles, allowing for selective functionalization at other positions. nih.gov Additionally, N-protected (1H-tetrazol-5-yl)zinc pivalates have been developed as stable, storable solids that can undergo cross-coupling and amination reactions to introduce further functionality to the tetrazole ring. organic-chemistry.org
The tetrazole ring is an aromatic system, which contributes to its stability. wikipedia.org The 1H- and 2H-isomers of tetrazole are tautomers and are considered aromatic due to the presence of 6 π-electrons. wikipedia.org This aromaticity is a key factor in the stability of the tetrazole moiety. rsc.org In studies of azido (B1232118) triazoles, it has been shown that the tetrazole isomers possess high aromaticity in both the triazole and tetrazole rings, which contributes to their increased stability compared to their azide (B81097) counterparts. rsc.org The delocalization energy in the tetrazole ring is significant, further underscoring its stability. wikipedia.org The introduction of a tetrazole ring into phenothiazine (B1677639) derivatives has been shown to increase their melting points, a phenomenon attributed to the aromaticity and π-conjugation of the tetrazole ring. mdpi.com
Reactions at the Carboxylic Acid Functional Group
The carboxylic acid group of this compound provides another site for chemical modification, allowing for the synthesis of a variety of derivatives.
The carboxylic acid can be readily converted to its corresponding ester through esterification. For example, the ethyl ester of (5-phenyl-tetrazol-1-yl)-acetic acid is a known derivative. sigmaaldrich.com The esterification of phenylacetic acid with various phenols, such as p-cresol, has been achieved using nanoclay catalysts. nih.govnih.gov These reactions can be influenced by factors such as the molar ratio of reactants, reaction time, and the amount of catalyst used. nih.govnih.gov The resulting esters can then be hydrolyzed, or saponified, back to the carboxylic acid, providing a route to this compound from its ester precursors.
Table 1: Esterification of Phenylacetic Acid with p-Cresol
| Catalyst | Reactant Ratio (Acid:Alcohol) | Catalyst Amount | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Al³⁺-montmorillonite | 1:4 | 0.75 g | 6 h | High | nih.govnih.gov |
| Zn²⁺-montmorillonite | 1:4 | 0.75 g | 6 h | Moderate | nih.govnih.gov |
| Mn²⁺-montmorillonite | 1:4 | 0.75 g | 6 h | Moderate | nih.govnih.gov |
| Fe³⁺-montmorillonite | 1:4 | 0.75 g | 6 h | Moderate | nih.govnih.gov |
| Cu²⁺-montmorillonite | 1:4 | 0.75 g | 6 h | Moderate | nih.govnih.gov |
This table is interactive. Click on the headers to sort the data.
The ester derivatives of this compound can be further reacted to form hydrazides. These hydrazides are important intermediates in the synthesis of other organic compounds, including Schiff bases. researchgate.netchemrxiv.org The reaction of an ester with hydrazine (B178648) hydrate (B1144303) yields the corresponding hydrazide. nih.gov These hydrazides can then be condensed with aldehydes or ketones to form Schiff bases, which are characterized by the presence of a C=N double bond. researchgate.netrjptonline.orgekb.eg The formation of these derivatives has been reported in various studies, highlighting the utility of the acetate (B1210297) derivatives of this compound as building blocks for more complex molecules. chemrxiv.orgnih.gov
Synthesis of Hybrid Compounds and Complex Molecular Architectures
The dual reactivity of this compound, at both the tetrazole ring and the carboxylic acid group, makes it a valuable building block for the synthesis of hybrid compounds and complex molecular architectures. mdpi.com By combining the reactivity of both functional groups, it is possible to create molecules that incorporate the tetrazole moiety into larger, more complex structures. For example, the tetrazole ring can act as a ligand in the formation of coordination complexes with metal ions. nih.govlookchem.comresearchgate.net The ability of 5-substituted-1H-tetrazoles to act as versatile building blocks for molecular coordination networks has been well-documented. nih.gov Furthermore, the carboxylic acid group can be used to link the tetrazole-containing fragment to other molecular scaffolds, leading to the creation of novel hybrid compounds with potentially interesting properties. mdpi.com
Pyrazole-Tetrazole Hybrid Systems Incorporating this compound Derivatives
The combination of pyrazole (B372694) and tetrazole moieties into a single molecular framework has been a subject of significant synthetic interest. These hybrid systems are created through various synthetic strategies, often leveraging the reactivity of precursors derived from this compound.
One common approach involves the condensation of an acetophenone (B1666503) tetrazole with a benzaldehyde (B42025) to form chalcone (B49325) derivatives. The double bond within the chalcone structure can then be converted into a pyrazole ring by reacting it with hydrazine in the presence of acetic acid. mdpi.com This method provides a versatile route to a range of 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives. mdpi.com
Another synthetic pathway begins with the reaction of ethoxyethylidene-malononitrile with arylhydrazine hydrochlorides to form a pyrazole derivative. This is followed by aprotic deamination and subsequent reaction with sodium azide to yield 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole compounds. mdpi.com
Furthermore, N-functionalized pyrazole derivatives can be obtained through the reaction of chloroacetonitrile (B46850) with trisubstituted pyrazoles. The resulting cyano group is then converted to a tetrazole ring using a "Click Chemistry" reaction with sodium azide, forming methylene-bridged bi-heterocyclic compounds. mdpi.com The assembly of pyrazole and tetrazole rings can lead to hybrid compounds with notable biological potential. mdpi.com
The synthesis of tetrapodal molecules bearing two pyrazole-tetrazole units has also been reported. mdpi.com This multi-step synthesis involves the reduction of a starting ester, followed by chlorination and subsequent reaction with a primary amine to link the pyrazole-tetrazole units. mdpi.com
Table 1: Examples of Synthesized Pyrazole-Tetrazole Hybrid Systems
| Starting Material/Intermediate | Reagents and Conditions | Product Type |
| 1-(5-substituted phenyl-1H-tetrazol-1-yl) prop-2-en-1-one | Hydrazine hydrate, acetic acid | 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole |
| Ethoxyethylidene-malononitrile, arylhydrazine hydrochlorides | Sodium acetate, ethanol (B145695); t-butyl nitrite, THF; sodium azide, ammonium (B1175870) chloride, DMF | 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole |
| Chloroacetonitrile, trisubstituted pyrazoles | Ammonium salt, TEAB, DMF; sodium azide, zinc chloride | Methylene-bridged bi-heterocyclic pyrazole-tetrazole compounds |
| (1-((2-Ethyl-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazol-3-yl)methanol | LiAlH4, THF; SOCl2, CH2Cl2; Primary amine, Na2CO3, DMF | Tetrapodal pyrazole-tetrazole compounds |
This table summarizes various synthetic routes to pyrazole-tetrazole hybrid systems, highlighting the starting materials, key reagents, and the resulting hybrid structures.
Triazole-Tetrazole Conjugates
The synthesis of molecules containing both triazole and tetrazole rings has been achieved through multicomponent reactions. The Ugi-Azide reaction, for instance, provides a pathway to synthesize tetrazole-triazole bis-heterocycles under mild conditions. mdpi.com This strategy often utilizes a 2H-1,2,3-triazole aldehyde as a key starting material. mdpi.com
A novel synthetic approach has been developed for creating 1-(3-(1-substituted-1,2,3-triazol-4-yl)-1,2,4-triazol-5-yl)tetrazole. This method involves the sequential construction of the 1,2,3-triazole, 1,2,4-triazole (B32235), and finally the tetrazole ring. umich.edu The process starts with the reaction of an organic azide with propargylic acid to form the 1,2,3-triazole. The 1,2,4-triazole ring is then synthesized by acylating aminoguanidine (B1677879) with the previously formed triazole carboxylic acid. The final step is the introduction of the tetrazole fragment through modification of an exocyclic amino group. umich.edu
Chalcone Derivatives Incorporating Tetrazole Moieties
Chalcones, which are 1,3-diaryl-2-propen-1-ones, serve as versatile intermediates in the synthesis of various heterocyclic compounds. nih.gov The incorporation of a tetrazole ring into a chalcone structure can be achieved through several synthetic routes.
A common method involves the Claisen-Schmidt condensation of an acetophenone derivative with a benzaldehyde derivative. nih.govmdpi.com For tetrazole-containing chalcones, 5-phenyl 1-acetyl tetrazole can be reacted with various aromatic aldehydes in an alkaline medium. researchgate.net This reaction is typically carried out at a low temperature and then stirred for an extended period to yield the desired 3-aryl-1-(5-phenyl-1H-tetrazol-1-yl) prop-2-en-1-one. researchgate.net
The synthesis of these chalcone derivatives often begins with the acylation of 5-phenyl tetrazole with acetic anhydride (B1165640) in the presence of an acid catalyst. researchgate.net The resulting 5-phenyl 1-acetyl tetrazole is then used in the condensation reaction. The final products are often purified by crystallization from ethanol. researchgate.net
Table 2: Synthesis of Chalcone Derivatives from 5-Phenyl Tetrazole
| Reactant 1 | Reactant 2 | Reaction Conditions | Product |
| 5-phenyl 1-acetyl tetrazole | Aromatic aldehyde | Ethanol, aq. NaOH, 5-10°C | 3-aryl-1-(5-phenyl-1H-tetrazol-1-yl) prop-2-en-1-one |
This table illustrates the general Claisen-Schmidt condensation reaction used to synthesize chalcone derivatives incorporating a 5-phenyl tetrazole moiety.
Photochemical and Thermal Decomposition Pathways of Tetrazole-Containing Acids
The decomposition of tetrazoles, including tetrazole-containing acids, can be initiated by either heat or light, leading to the cleavage of the tetrazole ring. nih.gov Due to their high enthalpy of formation, the decomposition of tetrazoles releases a significant amount of energy and two molecules of nitrogen. nih.gov
Photochemical Decomposition:
The photolysis of tetrazoles presents a complex field of study, as the decomposition can proceed through various pathways, yielding a diversity of photoproducts. nih.gov The structure of the substituents on the tetrazole ring plays a crucial role in determining the nature of these products. nih.gov Photochemical decomposition conditions are generally milder than those required for thermal decomposition, which allows for better analytical control over the reaction. colab.wsresearchgate.net
Photo-induced reactions of diaryltetrazoles with carboxylic acids in aqueous solution have been investigated. rsc.org These reactions can lead to the formation of new chemical bonds and have been applied in the development of chemical probes. rsc.org
Thermal Decomposition:
Controlled thermal decomposition of C,N-substituted tetrazoles can lead to the formation of highly reactive nitrilimines. wikipedia.org These intermediates can then participate in various 1,3-dipolar cycloaddition reactions. wikipedia.org
The thermal decomposition of tetrazole-based energetic materials results in the formation of high-temperature, non-toxic products like water and nitrogen gas. wikipedia.org While pure ammonium nitrate (B79036) decomposes into nitrous oxide and water at temperatures below 300°C, at higher temperatures, a different decomposition reaction becomes dominant. wikipedia.org It is important to note that molten ammonium nitrate is highly sensitive to shock and detonation, especially when contaminated. wikipedia.org
The decomposition of tetrazoles is a key feature in their application as gas generators in automobile airbags, where compounds like 5-aminotetrazole (B145819) are used. wikipedia.org
Advanced Characterization and Analytical Methodologies for Phenyl 1h Tetrazol 1 Yl Acetic Acid Research
UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies
Specific studies detailing the UV-Visible absorption spectra of phenyl(1H-tetrazol-1-yl)acetic acid to determine its electronic transitions or to investigate its complexation behavior with metal ions could not be located.
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
No published research containing Thermogravimetric Analysis (TGA) data for this compound was found. This information would be necessary to understand its thermal stability and decomposition patterns.
Surface Characterization Techniques (e.g., SEM-EDS) for Catalyst Characterization in Synthesis
While the synthesis of tetrazole compounds can involve catalysts, no studies were identified that specifically use and characterize a catalyst with techniques such as SEM-EDS in the synthesis of this compound.
Academic Research Applications and Future Perspectives for Phenyl 1h Tetrazol 1 Yl Acetic Acid
Phenyl(1H-tetrazol-1-yl)acetic Acid as a Pharmacophore Building Block in Medicinal Chemistry Research
The tetrazole ring is a well-established pharmacophore in drug discovery, often used to enhance the pharmacological profile of lead compounds. beilstein-journals.org this compound, in particular, serves as a crucial building block in the design of novel therapeutic agents.
Bioisosteric Replacement Strategies in Drug Discovery Research
A primary application of the tetrazole moiety in medicinal chemistry is as a bioisostere for the carboxylic acid group. beilstein-journals.orgcambridgemedchemconsulting.comtandfonline.com Bioisosteric replacement is a strategy used to modify a lead compound to improve its physicochemical properties, such as metabolic stability, lipophilicity, and bioavailability, while retaining or enhancing its biological activity. tandfonline.comacs.org
The tetrazole ring and the carboxylic acid group share several key similarities that make them effective bioisosteres:
Acidity: The pKa of 1H-tetrazole is approximately 4.9, which is comparable to that of carboxylic acids (around 4.5). cambridgemedchemconsulting.comnih.gov This similar acidity allows the tetrazole to mimic the ionization state of a carboxylic acid at physiological pH. wikipedia.org
Planarity and Size: Both functional groups have a planar structure and similar spatial requirements, allowing them to fit into the same binding pockets of target proteins. nih.gov
Hydrogen Bonding: The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, similar to the oxygen atoms of a carboxylate group. acs.org
The replacement of a carboxylic acid with a tetrazole can offer several advantages in drug design:
Increased Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation than carboxylic acids, which can be susceptible to esterification or other metabolic transformations. tandfonline.com
Enhanced Lipophilicity: While both are ionized at physiological pH, tetrazoles are often more lipophilic than their corresponding carboxylates, which can improve membrane permeability and oral bioavailability. tandfonline.comacs.org
Improved Binding Affinity: The multiple nitrogen atoms in the tetrazole ring can provide additional points of interaction with a biological target, potentially leading to increased binding affinity. acs.org
Structure-Activity Relationship (SAR) Studies in Related Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For analogues of this compound, SAR studies focus on how modifications to the phenyl ring, the acetic acid linker, and the tetrazole ring affect their interaction with biological targets.
Key areas of investigation in SAR studies of related analogues include:
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring can significantly influence the compound's activity. For example, in some series of compounds, electron-withdrawing groups like trifluoromethyl have been shown to be well-tolerated and can enhance activity. nih.govnih.govescholarship.org
Modifications of the Acetic Acid Linker: Changes to the length or rigidity of the acetic acid chain can alter the compound's conformation and its ability to bind to a target.
Isomeric and Substituted Tetrazoles: The position of the phenylacetic acid group on the tetrazole ring (e.g., 1-substituted vs. 2-substituted) can impact the molecule's electronic properties and binding mode.
Coordination Chemistry Research: Tetrazoles as Ligands in Metal Complexes
The nitrogen-rich tetrazole ring is an excellent ligand for coordinating with metal ions, leading to the formation of a wide variety of metal-organic frameworks (MOFs) and coordination polymers. lifechemicals.comnih.govarkat-usa.org The resulting complexes have shown potential applications in catalysis, gas storage, and as anticancer agents. lifechemicals.comnih.gov
The coordination can occur through one or more of the four nitrogen atoms of the tetrazole ring, allowing for the formation of diverse and high-dimensional structures. nih.govarkat-usa.org The presence of the carboxylate group from the acetic acid moiety in this compound provides an additional coordination site, making it a bifunctional ligand. nih.gov This dual functionality allows for the construction of complex and robust coordination networks. nih.gov
For instance, cobalt(II) complexes with tetrazole-1-acetate have been synthesized, demonstrating a 3D network structure. osti.gov Copper(II) complexes with 1H-tetrazole-5-acetic acid have also been prepared and characterized, with some showing cytotoxic activity against cancer cell lines. rsc.org
Exploration in Materials Science and High-Nitrogen Compounds
Tetrazole-containing compounds are of significant interest in materials science, particularly in the development of high-energy materials. acs.orgnih.gov The high nitrogen content of the tetrazole ring contributes to a large positive heat of formation, releasing a significant amount of energy upon decomposition. acs.org The primary decomposition products are often environmentally benign gases like nitrogen (N2). wikipedia.orgacs.org
Research in this area focuses on synthesizing tetrazole derivatives with a high nitrogen-to-carbon ratio to maximize their energy content while maintaining thermal stability. nih.gov While this compound itself is not a primary focus for high-energy materials due to its relatively high carbon content, the study of its thermal properties can provide insights into the stability of the tetrazole ring system.
Future Directions in Synthetic and Computational Chemistry Research of this compound
Future research on this compound is likely to focus on several key areas:
Novel Synthetic Methodologies: While methods for synthesizing tetrazoles are well-established, there is ongoing research to develop more efficient, scalable, and environmentally friendly synthetic routes. beilstein-journals.org This includes the use of multicomponent reactions to create diverse libraries of tetrazole-containing compounds for screening. nih.gov
Computational Modeling: Quantum chemical calculations and molecular modeling are becoming increasingly important tools for predicting the properties and activities of new compounds. nih.gov These methods can be used to study the electronic structure, conformational preferences, and potential interactions of this compound and its analogues with biological targets.
Exploring Isomeric Forms: Further investigation into the distinct properties and applications of the different isomers of phenyl-tetrazolyl-acetic acid (e.g., 1-substituted vs. 2-substituted) is warranted.
Emerging Research Areas and Unexplored Potential of the Compound Class
The unique combination of a phenyl group, a tetrazole ring, and a carboxylic acid moiety in this compound suggests a broad range of potential applications that are yet to be fully explored.
Development of Novel Agrochemicals: Tetrazole derivatives have been investigated for use as plant growth regulators. lifechemicals.com The structural features of this compound could be optimized for agricultural applications.
Antimicrobial and Antiviral Agents: Tetrazole-containing compounds have shown a wide spectrum of antimicrobial and antiviral activities. nih.govresearchgate.net Further derivatization and screening of this compound analogues could lead to the discovery of new anti-infective agents.
Targeting Protein-Protein Interactions: The ability of the tetrazole ring to mimic peptide bonds and participate in multiple hydrogen bonding interactions makes it a promising scaffold for the design of inhibitors of protein-protein interactions, which are implicated in many diseases.
Q & A
Q. What are the established synthetic routes for phenyl(1H-tetrazol-1-yl)acetic acid, and how is its structural integrity validated?
this compound is synthesized via nucleophilic substitution or cyclization reactions. A common method involves reacting tetrazole derivatives with haloacetic acids under basic conditions. Structural validation typically employs X-ray crystallography to confirm the tetrazole ring orientation and hydrogen-bonding networks. For example, the crystal structure of 2-(1H-tetrazol-1-yl)acetic acid revealed a planar tetrazole ring and intermolecular O–H···N hydrogen bonds stabilizing the lattice . Spectroscopic techniques (NMR, IR) are used to verify functional groups, with -NMR showing distinct peaks for the acetic acid moiety (δ ~4.5 ppm for CH) and tetrazole protons (δ ~8.5–9.5 ppm) .
Q. How is this compound utilized as a pharmaceutical intermediate?
The compound serves as a precursor for antibiotics and coordination complexes due to its bifunctional nature (tetrazole for metal binding and carboxylic acid for conjugation). For instance, it is used to synthesize β-lactam antibiotics, where the tetrazole ring enhances metabolic stability . Its coordination properties with transition metals (e.g., Cu, Zn) are exploited in designing metallodrugs or catalysts, as demonstrated by its ability to form stable chelates .
Advanced Research Questions
Q. What methodologies optimize the synthesis of this compound derivatives under sustainable conditions?
Continuous-flow chemistry significantly enhances reaction efficiency and reduces waste. For example, Tortoioli et al. achieved >90% yield for a triazole-acetic acid derivative using a microreactor, minimizing solvent use and reaction time . Key parameters include:
- Flow rate : 0.5–2 mL/min to ensure residence time for complete conversion.
- Catalyst loading : Reduced CuSO/sodium ascorbate (0.1–0.5 mol%) in click chemistry protocols .
- Temperature control : 60–80°C to prevent side reactions. This approach improves scalability and aligns with green chemistry principles .
Q. How can contradictions in the coordination behavior of tetrazole-acetic acid derivatives be resolved?
Discrepancies in metal-binding affinity (e.g., preference for Cu over Zn) arise from solvent polarity and pH. Systematic studies using UV-Vis titration and DFT calculations reveal that:
- Solvent effects : Polar aprotic solvents (DMF) favor monodentate binding, while water promotes bidentate coordination.
- pH dependency : Deprotonation of the carboxylic acid (pKa ~2.5) enhances chelation at neutral pH . X-ray absorption spectroscopy (XAS) further clarifies metal-ligand bond distances and oxidation states .
Q. What strategies address crystallization challenges in this compound derivatives?
Poor crystallization is mitigated by:
- Solvent selection : Methanol/water mixtures (7:3 v/v) yield high-quality single crystals by slow evaporation.
- Additives : Trace acetic acid (1–2%) promotes hydrogen-bonded network formation, as seen in the monohydrate structure .
- Temperature gradients : Cooling from 50°C to 25°C over 48 hours reduces polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
